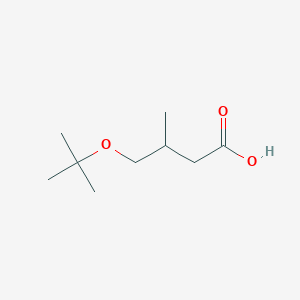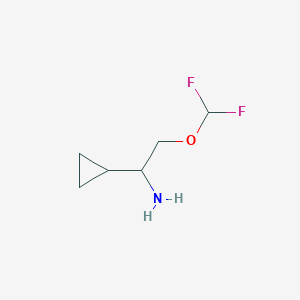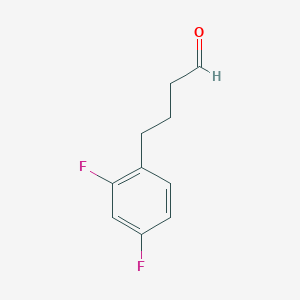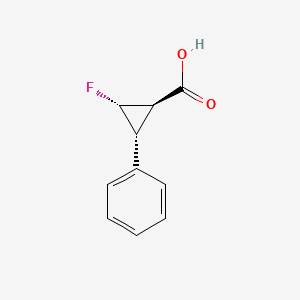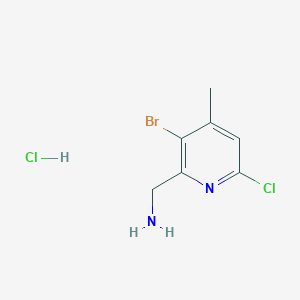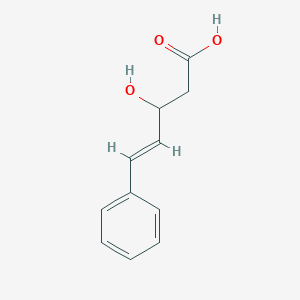
3-Hydroxy-5-phenylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by a hydroxy group (-OH) attached to the third carbon, a phenyl group (-C6H5) attached to the fifth carbon, and a double bond between the fourth and fifth carbons. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Hydroxy-5-phenylpent-4-enoic acid involves the use of 3-phenyl-4-pentenoic acid as a starting material. The process typically includes the addition of a hydroxy group to the third carbon of the pentenoic acid chain. This can be achieved through various catalytic processes, including the use of Rh(II)-carbenes generated from dirhodium paddlewheel catalysts and diazo compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting often involves the use of specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-phenylpent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Various nucleophiles can be used to substitute the hydroxy group under acidic or basic conditions.
Major Products
Oxidation: Formation of 3-oxo-5-phenylpent-4-enoic acid.
Reduction: Formation of 3-hydroxy-5-phenylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-phenylpent-4-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzyme-catalyzed reactions, leading to the formation of bioactive compounds. The hydroxy and phenyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpent-4-enoic acid: Lacks the hydroxy group at the third carbon.
5-Phenylpent-4-enoic acid: Lacks the hydroxy group and has a different substitution pattern.
Uniqueness
3-Hydroxy-5-phenylpent-4-enoic acid is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61752-38-3 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(E)-3-hydroxy-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H12O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8H2,(H,13,14)/b7-6+ |
Clé InChI |
JKDYSKHGCXBPQC-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(CC(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


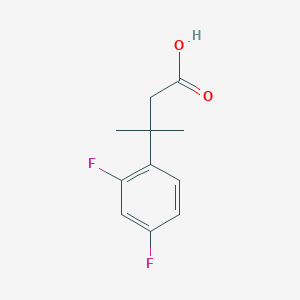
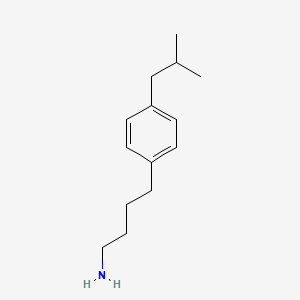
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
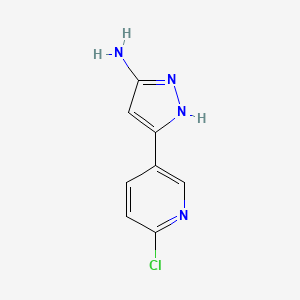
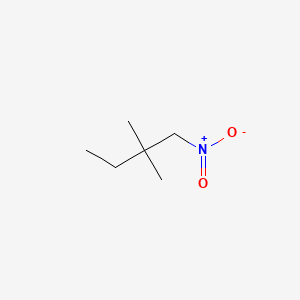
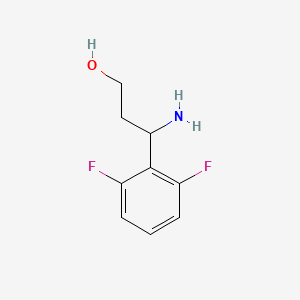
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
